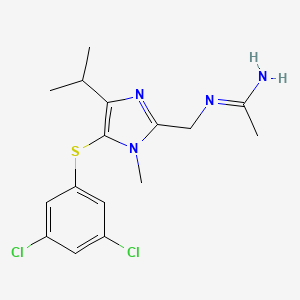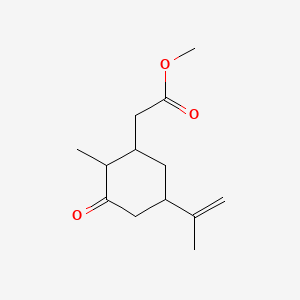![molecular formula C22H33NO6S B12685281 2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid CAS No. 84798-64-1](/img/structure/B12685281.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’‘-nitrilotris(ethanol) (1:1) is a complex organic compound that combines naphthalenesulfonic acid with tripropylene and 2,2’,2’'-nitrilotris(ethanol). This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’‘-nitrilotris(ethanol) typically involves the sulfonation of naphthalene followed by the reaction with tripropylene and 2,2’,2’'-nitrilotris(ethanol). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process is carefully monitored to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonic acid: A simpler compound that lacks the tripropylene and 2,2’,2’'-nitrilotris(ethanol) components.
Tripropylene glycol: A related compound that shares the tripropylene component.
2,2’,2’'-nitrilotris(ethanol): A compound that is part of the complex structure of the target compound.
Uniqueness
Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organic molecules and in industrial processes.
Properties
CAS No. |
84798-64-1 |
|---|---|
Molecular Formula |
C22H33NO6S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid |
InChI |
InChI=1S/C16H18O3S.C6H15NO3/c1-9-7-11-14(9)13-8-10(2)16(13)6-4-3-5-12(16)15(11)20(17,18)19;8-4-1-7(2-5-9)3-6-10/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19);8-10H,1-6H2 |
InChI Key |
RCJYRDWZKOIFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=CC=CCC34C(CC4=C12)C)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


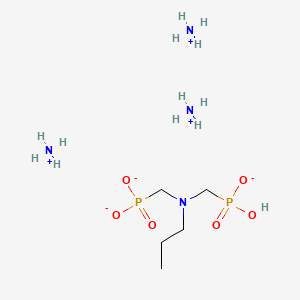
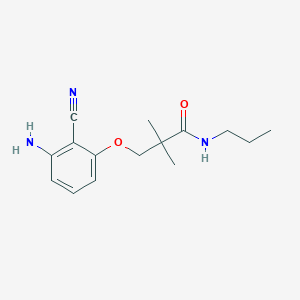

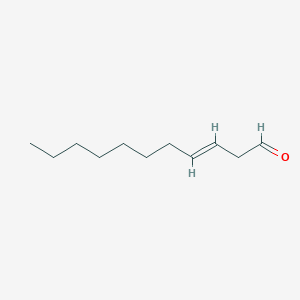
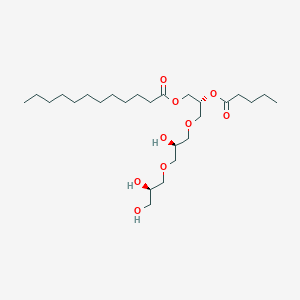

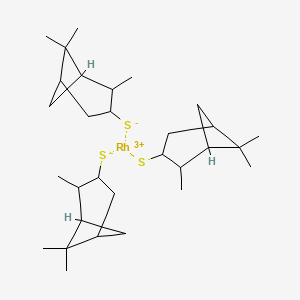

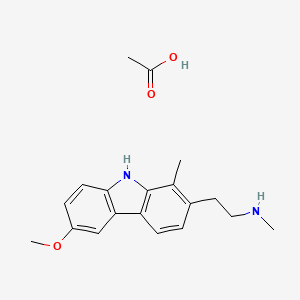
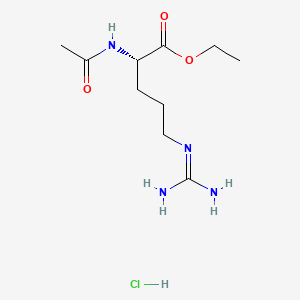
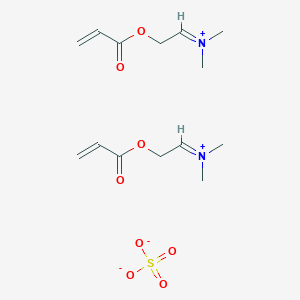
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
